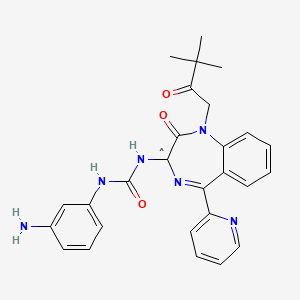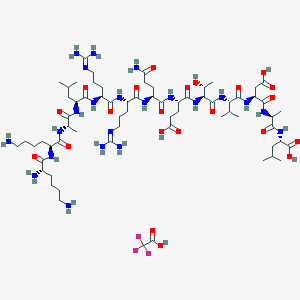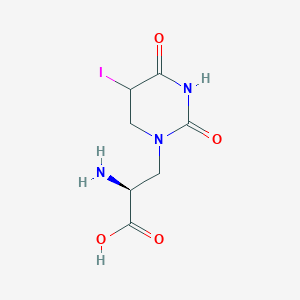
(S)-5-Iodowillardiine; 5-(S)-Iodowillardiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(-)-5-IODOWILLARDIINE is a synthetic analog of willardiine, a naturally occurring amino acid found in certain seeds. This compound is particularly notable for its role as an agonist for kainate receptors, which are a type of ionotropic glutamate receptor in the central nervous system. The presence of an iodine atom at the 5-position of the willardiine structure enhances its binding affinity and specificity for these receptors, making it a valuable tool in neuropharmacological research.
準備方法
The synthesis of (S)-(-)-5-IODOWILLARDIINE typically involves several steps:
Starting Material: The synthesis begins with the commercially available L-willardiine.
Iodination: The key step involves the iodination of the 5-position on the willardiine ring. This can be achieved using iodine monochloride (ICl) or other iodinating agents under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired (S)-(-)-5-IODOWILLARDIINE in high purity.
Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale industrial applications.
化学反応の分析
(S)-(-)-5-IODOWILLARDIINE undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of various derivatives.
Oxidation and Reduction: While the core structure is relatively stable, the compound can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: In aqueous solutions, (S)-(-)-5-IODOWILLARDIINE can hydrolyze, especially under acidic or basic conditions.
Common reagents used in these reactions include iodine monochloride for iodination, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-(-)-5-IODOWILLARDIINE is primarily used in scientific research, particularly in the fields of neuropharmacology and neuroscience. Its applications include:
Receptor Studies: As a kainate receptor agonist, it is used to study the function and pharmacology of these receptors in the brain.
Neurotoxicity Research: It helps in understanding the mechanisms of excitotoxicity, a process where excessive activation of glutamate receptors leads to neuronal injury and death.
Drug Development: The compound serves as a lead structure for the development of new drugs targeting kainate receptors, which are implicated in various neurological disorders.
作用機序
(S)-(-)-5-IODOWILLARDIINE exerts its effects by binding to kainate receptors, which are ion channels that mediate excitatory neurotransmission in the central nervous system. Upon binding, the compound induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of cations such as sodium (Na+) and calcium (Ca2+). This results in neuronal depolarization and the propagation of excitatory signals. The high affinity and specificity of (S)-(-)-5-IODOWILLARDIINE for kainate receptors make it a powerful tool for dissecting the roles of these receptors in various physiological and pathological processes.
類似化合物との比較
(S)-(-)-5-IODOWILLARDIINE is unique among willardiine analogs due to the presence of the iodine atom, which significantly enhances its receptor binding properties. Similar compounds include:
Willardiine: The parent compound, which has a lower affinity for kainate receptors.
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX): A competitive antagonist of kainate receptors.
Kainic Acid: Another kainate receptor agonist, but with different binding characteristics and potency.
The uniqueness of (S)-(-)-5-IODOWILLARDIINE lies in its combination of high affinity and selectivity for kainate receptors, making it an invaluable tool for research in neuropharmacology.
特性
分子式 |
C7H10IN3O4 |
|---|---|
分子量 |
327.08 g/mol |
IUPAC名 |
(2S)-2-amino-3-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)propanoic acid |
InChI |
InChI=1S/C7H10IN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h3-4H,1-2,9H2,(H,13,14)(H,10,12,15)/t3?,4-/m0/s1 |
InChIキー |
YOFFSSRSVDNHFL-BKLSDQPFSA-N |
異性体SMILES |
C1C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)I |
正規SMILES |
C1C(C(=O)NC(=O)N1CC(C(=O)O)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



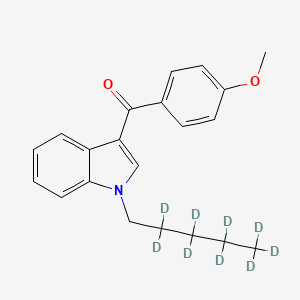
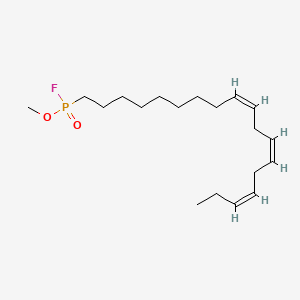
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12351933.png)


![2,2,4,4,6,6,8-Heptamethyl-8-{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B12351955.png)
![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B12351963.png)
![Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion](/img/structure/B12351970.png)

![tetrasodium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12351987.png)
